molecular formula C37H58O10 B600192 25-O-Acetylcimigenol xyloside CAS No. 27994-12-3

25-O-Acetylcimigenol xyloside

Cat. No. B600192
CAS RN: 27994-12-3
M. Wt: 662.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

25-O-Acetylcimigenol xyloside is a triterpene xyloside that can be isolated from Cimicifuga racemosa . It is used for research purposes and has been shown to have a wide range of antimicrobial activity against Gram-positive bacteria, including Enterococcus faecalis and Staphylococcus aureus .


Synthesis Analysis

The synthesis of 25-O-Acetylcimigenol xyloside can be achieved from 9,19-Cyclolanostane-15,16,24,25-tetrol, 16,23-epoxy-3-(β-D-xylopyranosyloxy)-, 24-acetate, (3β,15α,16β,23R,24S)- .


Molecular Structure Analysis

The molecular formula of 25-O-Acetylcimigenol xyloside is C37H58O10 . Its molecular weight is 662.85 .

Scientific Research Applications

  • Cytotoxic Effects : "25-O-Acetylcimigenol xyloside" exhibits notable cytotoxicity against HepG2 and MCF-7 cancer cell lines, suggesting its potential use in cancer therapy (Gao et al., 2006).

  • Antitumor Activity : This compound, along with other related compounds, shows moderate inhibitory activity against three human cancer cell lines, indicating its potential as an antitumor agent (Wu et al., 2017).

  • Apoptosis Induction in Cancer Cells : Studies indicate that "25-O-Acetylcimigenol xyloside" can induce apoptosis in MCF7 breast cancer cells via a p53-dependent mitochondrial signaling pathway, highlighting a specific mechanism of action in cancer cell death (Fang et al., 2011).

  • Pharmacokinetic Properties : Research on the pharmacokinetic properties of this compound and its analogs in beagle dog plasma has been conducted, which is crucial for understanding its behavior in biological systems (Wang et al., 2012).

Safety and Hazards

The safety data sheet for 25-O-Acetylcimigenol xyloside advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29?,30-,33-,34-,35-,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFJPOSVDKIWPO-XMVKYGHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)OC8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 51346149

Q & A

Q1: How is 25-O-Acetylcimigenol xyloside formed?

A1: The research describes 25-O-Acetylcimigenol xyloside (6) as an intermediate product formed during the acid-catalyzed transformation of 24-O-acetylhydroshengmanol xyloside (2) into cimigenol xyloside (7). Treatment of 2 with sulfuric acid in aqueous methanol at room temperature first yields 6, which then further converts to 7 upon prolonged exposure to these conditions [].

Q2: What is the structural difference between 25-O-Acetylcimigenol xyloside and cimigenol xyloside?

A2: While the exact structural characterization of 25-O-Acetylcimigenol xyloside (6) isn't explicitly provided in the research, we can infer that the primary difference lies in the acetylation pattern. As the name suggests, 6 likely possesses an acetyl group specifically at the 25-O position of the cimigenol xyloside scaffold []. Further spectroscopic analysis would be required to confirm this definitively.

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